4-(4-Hydroxybutoxy)benzoic acid
Overview
Description
4-(4-Hydroxybutoxy)benzoic acid is an organic compound with the molecular formula C12H14O5. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 4-hydroxybutoxy group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybutoxy)benzoic acid typically involves the reaction of 4-hydroxybutanol with benzoic acid under specific conditions. One common method is the esterification reaction, where 4-hydroxybutanol is reacted with benzoic acid in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxybutoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(4-oxobutoxy)benzoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-(4-hydroxybutoxy)benzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(4-oxobutoxy)benzoic acid
Reduction: 4-(4-hydroxybutoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-Hydroxybutoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxybutoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A simpler derivative of benzoic acid with a hydroxyl group directly attached to the benzene ring.
4-(4-Hydroxyphenoxy)benzoic acid: A compound with a similar structure but with a phenoxy group instead of a butoxy group.
Uniqueness
4-(4-Hydroxybutoxy)benzoic acid is unique due to the presence of the butoxy group, which imparts different chemical and physical properties compared to its simpler analogs. This structural difference can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-hydroxybutoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,12H,1-2,7-8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKHIISQSLMSEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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